(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine structure and properties
(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine structure and properties
An In-Depth Technical Guide to (1R,2R)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-diamine
Introduction: The Architectural Elegance of a C₂-Symmetric Ligand
(1R,2R)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-diamine is a chiral diamine that has garnered significant interest within the synthetic chemistry community. As a derivative of the well-established (1R,2R)-diaminocyclohexane (DACH) scaffold, this fully N-methylated version serves as a powerful C₂-symmetric ligand and a versatile building block in organic synthesis.[1] Its rigid cyclohexane backbone locks the two amino groups in a defined spatial arrangement, a critical feature for inducing stereoselectivity. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on the underlying principles that govern its utility in asymmetric catalysis.
Molecular Structure and Stereochemical Profile
The efficacy of (1R,2R)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-diamine originates from its distinct three-dimensional architecture. The molecule possesses a C₂ axis of symmetry, which simplifies the analysis of its complexes and often leads to the formation of a single diastereomeric transition state in catalytic reactions.
The cyclohexane ring predominantly adopts a stable chair conformation, forcing the two bulky dimethylamino groups into equatorial positions to minimize steric strain.[2] This trans-diequatorial arrangement is fundamental to its function, creating a well-defined and predictable chiral environment that can effectively shield one face of a coordinated metal center.
Caption: 2D representation of the (1R,2R) stereoisomer.
Physicochemical and Spectroscopic Properties
(1R,2R)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-diamine is typically supplied as a liquid and should be handled with appropriate safety precautions.[1] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 53152-69-5 | [1][3][4] |
| Molecular Formula | C₁₀H₂₂N₂ | [3][4] |
| Molecular Weight | 170.30 g/mol | [1][4] |
| Appearance | Liquid | [1] |
| Boiling Point | 216.8 ± 8.0 °C (Predicted) | [3][5] |
| Density | 0.89 ± 0.1 g/cm³ (Predicted) | [3][5] |
| pKa | 10.81 ± 0.70 (Predicted) | [3][5] |
| SMILES | CN(C)[C@@H]1CCCC[C@H]1N(C)C | [3][4] |
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's C₂ symmetry. Key signals would include: a sharp singlet for the 12 protons of the four equivalent N-methyl groups, a multiplet for the two methine protons at the C1 and C2 positions, and a series of multiplets for the 8 methylene protons of the cyclohexane ring.
-
¹³C NMR: The carbon spectrum would show distinct signals for the N-methyl carbons, the C1/C2 methine carbons, and the carbons of the cyclohexane backbone (three signals are expected due to symmetry: C1/C2, C3/C6, and C4/C5).
-
IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations around 2850-3000 cm⁻¹ and C-N stretching vibrations, but notably absent would be the N-H stretches seen in its unmethylated precursor.
Synthesis and Purification
The synthesis of (1R,2R)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-diamine is most commonly achieved via the exhaustive N-methylation of its parent diamine, (1R,2R)-cyclohexane-1,2-diamine. The Eschweiler-Clarke reaction is a highly effective and field-proven method for this transformation.
Causality of Experimental Choices: This reductive amination procedure utilizes formaldehyde as the source of the methyl groups and a reducing agent to convert the intermediate iminium ions to the final tertiary amines. Sodium cyanoborohydride is an excellent choice for the reducing agent as it is milder than other hydrides and selective for the iminium ion over the formaldehyde starting material, preventing unwanted side reactions.[6]
Caption: Synthetic workflow for the preparation of the title compound.
Detailed Experimental Protocol:
-
Dissolution: To a solution of (1R,2R)-cyclohexane-1,2-diamine (1.0 equiv.) in acetonitrile, add an excess of aqueous formaldehyde (typically ~5.0 equiv.).[6]
-
Stirring: Stir the mixture at room temperature for approximately 15 minutes to allow for the initial formation of imines/iminium ions.
-
Reduction: Carefully add sodium cyanoborohydride (NaBH₃CN, ~2.0 equiv.) portion-wise to the stirring mixture.
-
Acidification: After another 15 minutes, add acetic acid (~4.5 equiv.) to facilitate the reaction.[6] The reaction is typically complete within 2-4 hours at room temperature.
-
Quenching and Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., CH₂Cl₂) and wash sequentially with an aqueous base (e.g., 1 M NaOH) and brine.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure diamine.
Applications in Asymmetric Catalysis
The primary application of (1R,2R)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-diamine is as a chiral ligand in asymmetric catalysis.[7] Its two tertiary amine functionalities are excellent Lewis bases, capable of coordinating to a wide range of metal centers (e.g., Lithium, Copper, Rhodium, Ruthenium).
Mechanism of Stereochemical Control: Upon coordination to a metal, the diamine forms a stable five-membered chelate ring. The rigid cyclohexane backbone and the bulky dimethylamino groups create a chiral pocket around the metal's active site. This steric environment forces incoming substrates to approach from a specific trajectory, leading to the preferential formation of one enantiomer of the product.
Caption: Logical flow of an asymmetric catalytic cycle.
Key Uses:
-
Chiral Auxiliary: It can be used as a chiral auxiliary, enabling the creation of enantiomerically pure compounds.[3]
-
Organocatalysis: While primarily used in metal catalysis, its basic nature allows it to function in certain organocatalytic transformations.
-
Intermediate in Complex Synthesis: It serves as a valuable intermediate and building block for more complex molecules, particularly in pharmaceutical research and development.[1][3]
Safety, Handling, and Storage
As a chemical reagent, (1R,2R)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-diamine requires careful handling.
-
Safety: The compound is a combustible liquid. Based on data for structurally related diamines, it should be considered a potential skin and eye irritant.[8][9] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[10]
-
Storage: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[11] It is best kept in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[3][11]
Conclusion
(1R,2R)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-diamine is more than just a methylated amine; it is a meticulously designed tool for stereochemical control. Its rigid, C₂-symmetric framework provides a predictable and highly effective chiral environment for a multitude of chemical transformations. For scientists engaged in the synthesis of complex chiral molecules, from pharmaceuticals to advanced materials, a thorough understanding of this ligand's properties and protocols is essential for leveraging its full synthetic potential.
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